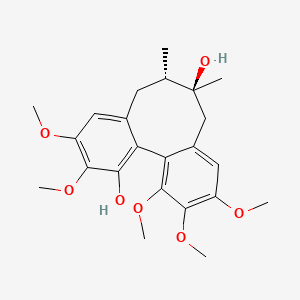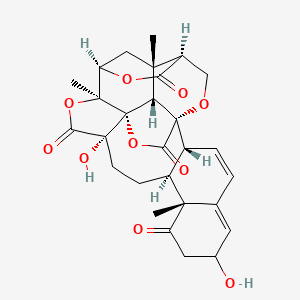
Physalin X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physalin X is a naturally occurring compound belonging to the class of withanolides, which are a group of steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Physalin X involves several steps, starting from basic steroidal precursors. The key steps typically include cyclization, oxidation, and lactonization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification from Physalis plants. The process involves harvesting the plant material, followed by solvent extraction, and chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant tissue culture, have also been explored to enhance the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Physalin X undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new physalin derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit enhanced or altered biological activities compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: Physalin X serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is used to study cell signaling pathways and mechanisms of cell death, providing insights into its anticancer and anti-inflammatory properties.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s antimicrobial properties make it a potential candidate for use in the development of new antimicrobial agents
Mécanisme D'action
Physalin X exerts its effects through multiple mechanisms. It modulates various cell signaling pathways, leading to the activation of apoptosis (programmed cell death) in cancer cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include key proteins and enzymes involved in these pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparaison Avec Des Composés Similaires
Physalin X is part of a larger group of physalins, which include compounds like Physalin A, Physalin B, and Physalin D. These compounds share a similar steroidal backbone but differ in their functional groups and biological activities. Compared to other physalins, this compound is unique due to its specific structural features and potent biological activities. Other similar compounds include withanolides from different plant species, which also exhibit diverse pharmacological properties .
Propriétés
Formule moléculaire |
C28H30O10 |
|---|---|
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-20(23)27(22(33)38-28,35-11-16(23)19(31)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)21(32)37-25/h4-5,8,13-16,18,20,29,34H,6-7,9-11H2,1-3H3/t13?,14-,15+,16-,18+,20+,23+,24-,25-,26+,27-,28-/m0/s1 |
Clé InChI |
YANMOPNMEHOFDO-VSGACOMMSA-N |
SMILES isomérique |
C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC(CC(=O)[C@@]8([C@H]7CC[C@]5(C(=O)O4)O)C)O)(C(=O)O6)OC[C@H]2C(=O)O3)C |
SMILES canonique |
CC12CC3C4(C56C1C(C7C=CC8=CC(CC(=O)C8(C7CCC5(C(=O)O4)O)C)O)(C(=O)O6)OCC2C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


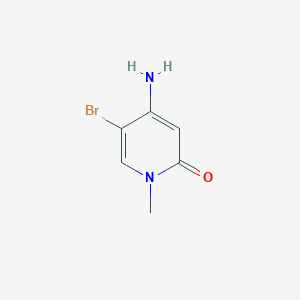
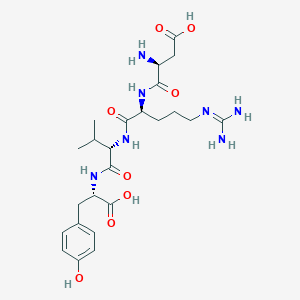

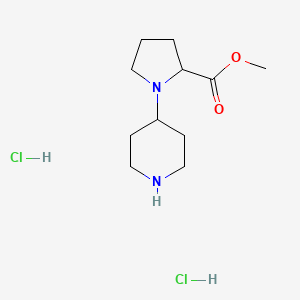
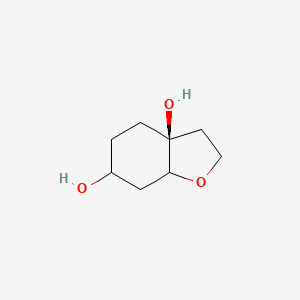

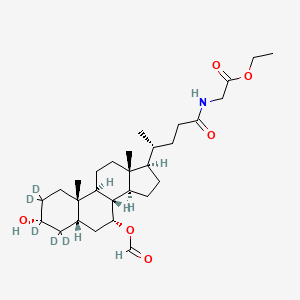


![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)
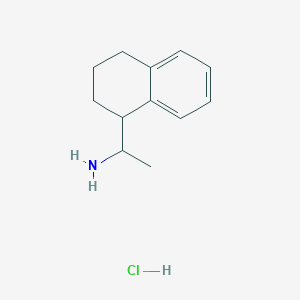

![ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
